molecular formula C8H9N3O2S B5011461 N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B5011461
M. Wt: 211.24 g/mol
InChI Key: DHBFHYPAUDDPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first identified in the early 1990s as a compound with anti-tumor properties, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This immune activation leads to the destruction of tumor cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic effect is thought to contribute to the anti-tumor activity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide as a research tool is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful compound for investigating the immune response and the anti-tumor activity of small molecules. However, one limitation of this compound is that it has not yet been approved for clinical use in humans, which limits its potential therapeutic applications.

Future Directions

There are a number of future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of new formulations of this compound that can be delivered directly to tumors, which may increase its effectiveness as an anti-cancer agent. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as immunotherapy or targeted therapies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Synthesis Methods

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with isoxazolecarboxylic acid, followed by methylation of the resulting compound. Other methods involve the reaction of 2-aminothiazole with chloroacetic acid, followed by cyclization and methylation.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancer types, including lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h4H,2-3H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBFHYPAUDDPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.